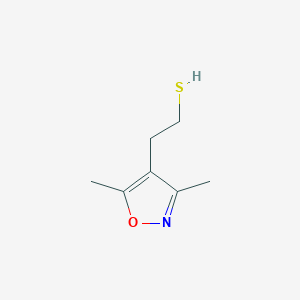

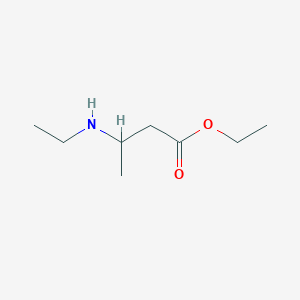

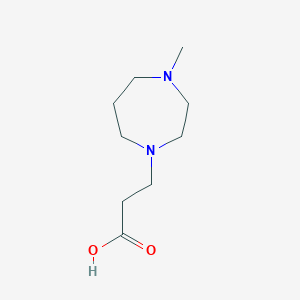

4-(1H-indol-6-yl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(1H-indol-6-yl)-1,3-thiazol-2-amine" is a derivative of thiazole and indole, which are heterocyclic compounds known for their significance in medicinal chemistry. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms, while indoles contain a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These structural motifs are commonly found in compounds with various biological activities, making them valuable scaffolds in drug design and discovery.

Synthesis Analysis

The synthesis of thiazole-indole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines involves cyclisation reactions starting from indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation . Another method includes the 1,3-dipolar cycloaddition of azides with thiones to yield N-(1,3-thiazol-5(4H)-ylidene)amines . These methods highlight the versatility of synthetic approaches in creating thiazole-indole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole-indole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its biological activity.

Chemical Reactions Analysis

Thiazole-indole derivatives can undergo various chemical reactions due to the reactive sites present in their structures. For instance, the reactivity of a thiadiazole derivative was explored, showing that it can undergo ring opening to produce a thioketene intermediate, which further reacts with nucleophiles to form different products, including N-substituted indole-2-thiols . These reactions demonstrate the potential for chemical modifications that can lead to the synthesis of diverse compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like nitro groups, halogens, or alkyl groups can significantly affect these properties. For example, the introduction of a 2,4-difluorophenyl unit and a 1H-1,2,4-triazole moiety in thiazol-2-amine derivatives has been shown to impact their antifungal and plant-growth-regulatory activities . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Studies highlight the synthesis of various novel substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and their efficacy in exhibiting antibacterial and antifungal activities. Notable compounds, such as those derived from 4-nitro-1H-indole, show potential in combating bacterial and fungal pathogens, indicating a promising avenue for pharmaceutical developments (Mekala, Reddy & Talagadadivi, 2014).

Antiproliferative and Antimicrobial Activities

Research into the 1,3,4-thiadiazole core, a key component in medicinal chemistry, led to the development of Schiff bases with noteworthy antiproliferative and antimicrobial properties. Certain compounds within this group, particularly those like Compound 3A, showcase DNA protective abilities and potent activity against cancer cell lines, offering new perspectives for chemotherapy drug development (Gür et al., 2020).

Anti-inflammatory and Analgesic Applications

Compounds integrating the thiadiazol-indol structure have been evaluated for their anti-inflammatory, ulcerogenic, and analgesic properties. Some compounds have demonstrated superior anti-inflammatory and analgesic activities, presenting a potential for new therapeutic agents with reduced side effects (Bhati & Kumar, 2008).

Potentiometric Sensor Development

Innovative Schiff bases incorporating the thiazol-indol structure have been synthesized for the construction of selective electrodes, particularly for Nd3+ ion detection. These developments not only offer precision in ion-selective measurements but also hold potential in various analytical applications, including environmental and soil sample testing (Bandi, Singh & Upadhyay, 2013).

Antimicrobial, Antifungal, and Anthelmintic Properties

Further studies underscore the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, highlighting their effectiveness against various microbial strains. These compounds have demonstrated significant activity against gram-negative and gram-positive bacteria, pathogenic fungi, and certain parasite species, indicating their utility in developing new antimicrobial agents (Amnerkar, Bhongade & Bhusari, 2015).

Eigenschaften

IUPAC Name |

4-(1H-indol-6-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEURNFWCRSLNPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indol-6-yl)-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326672.png)

![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B1326690.png)

![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)